2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole
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Overview
Description
2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole is a complex organic compound characterized by its unique structure, which includes a benzothiazole core substituted with methoxyphenyl and pyrrolidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a benzothiazole derivative is reacted with 4-methoxybenzenesulfonyl chloride and pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole core or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in inflammation or microbial growth, disrupting key pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonyl functional group and have been studied for their medicinal properties.
Sulfoximines: Known for their applications in medicinal chemistry, particularly as enzyme inhibitors.
Sulfonamides: Widely used in pharmaceuticals, particularly as antibiotics.
Uniqueness
2-{[(4-Methoxyphenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its dual sulfonyl groups and benzothiazole core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-26-13-4-6-14(7-5-13)28(22,23)20-18-19-16-9-8-15(12-17(16)27-18)29(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARKIDRCTQJZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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